molecular formula C15H24N2O7S B1674225 Lactacystin CAS No. 133343-34-7

Lactacystin

Cat. No. B1674225
CAS RN: 133343-34-7
M. Wt: 376.4 g/mol
InChI Key: DAQAKHDKYAWHCG-AFGIITKNSA-N
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Description

Lactacystin is an organic compound naturally synthesized by bacteria of the genus Streptomyces. It was first identified as an inducer of neuritogenesis in neuroblastoma cells in 1991 . The target of lactacystin was subsequently found to be the proteasome on the basis of its affinity for certain catalytic subunits of the proteasome . Lactacystin was the first non-peptidic proteasome inhibitor discovered and is widely used as a research tool in biochemistry and cell biology .


Synthesis Analysis

A formal, stereocontrolled synthesis of lactacystin has been completed from t-Bu-O-L-serine, providing the key intermediate 13, also useful for the generation of a range of C-9 analogues . A total synthesis of the novel neurotrophic agent (+)-lactacystin has been achieved in 11 steps and 14% overall yield from (2R,3S)-3-hydroxyleucine .


Molecular Structure Analysis

The molecular structure of Lactacystin can be interacted with in a 3D model . The molecular formula of Lactacystin is C15H24N2O7S .


Chemical Reactions Analysis

Lactacystin is a specific proteasome inhibitor that blocks the hydrolysis of intracellular proteins by ubiquitin/proteasome system inhibition .


Physical And Chemical Properties Analysis

Lactacystin has a molecular weight of 376.42 g/mol . It is soluble in water, methanol, DMSO, and pyridine, but insoluble in benzene, ethyl acetate, and chloroform .

Scientific Research Applications

Proteasome Inhibition

Lactacystin is a first-in-class proteasome inhibitor . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. By inhibiting this process, Lactacystin can affect various cellular processes.

Cancer Research

Lactacystin has stimulated new possibilities in cancer control . It’s being used to explore new and innovative treatments for cancer. Its role as a proteasome inhibitor makes it a potential candidate for cancer therapeutics.

Dementia Research

Lactacystin is being used as a model to study dementia . Dementia is a general term for loss of memory, language, problem-solving and other thinking abilities that are severe enough to interfere with daily life. Alzheimer’s is the most common cause of dementia. Lactacystin’s impact on protein degradation could shed light on the progression of these types of diseases.

Antibiotic Research

Lactacystin is an exemplar for future antibiotic research . The discovery and development of antibiotics have been a significant focus in the medical field. Lactacystin, with its unique properties, provides a new direction for antibiotic research.

Heart Remodelling

Lactacystin interferes with several factors involved in heart remodelling . Heart remodelling is a term that refers to changes in size, shape, structure, and function of the heart after injury to the myocardium (the muscle tissue of the heart). These changes are a significant part of heart failure.

Mechanism of Action

Target of Action

Lactacystin primarily targets the proteasome , a high molecular weight, multicatalytic protease complex responsible for most non-lysosomal intracellular protein degradation . The proteasome is composed of a 20S catalytic core and additional subunits that are thought to be involved in the recognition and unfolding of ubiquitinated proteins .

Mode of Action

Lactacystin binds certain catalytic subunits of the 20S proteasome and inhibits the three best characterized peptidase activities of the proteasome . At least one of these catalytic subunits is modified by lactacystin on the side chain hydroxyl of the amino-terminal threonine , which appears to function as the catalytic nucleophile in the proteolytic mechanism . Lactacystin also inhibits peptide hydrolysis by the larger 26S complex and inhibits ubiquitin/proteasome-mediated degradation of short and long-lived proteins in the cell .

Biochemical Pathways

Lactacystin’s action affects the ubiquitin-proteasome pathway (UPP) in eukaryotic cells . The UPP is responsible for the degradation of most proteins in the cell, including misfolded proteins and proteins involved in cell cycle progression and regulation of gene transcription . By inhibiting the proteasome, lactacystin disrupts this pathway, leading to an accumulation of proteins that would otherwise be degraded .

Pharmacokinetics

The systemic toxicity of lactacystin prevents its clinical use when administered systemically . Lactacystin can be delivered intratumorally, and it has been incorporated into controlled-release polymers for treating experimental gliomas . This method of delivery circumvents the systemic toxicity and allows for the local application of lactacystin .

Result of Action

Lactacystin inhibits cell proliferation and induces neurite outgrowth in a murine neuroblastoma cell line . It has been used to implicate proteolysis by the proteasome in a number of fundamental processes from cellular differentiation and apoptosis to the degradation of proteins normally residing in the endoplasmic reticulum . Inhibition of the proteasome by lactacystin enhances oligodendroglial cell differentiation .

Action Environment

The action of lactacystin can be influenced by the environment in which it is used. For instance, new formulations and delivery systems may facilitate its use clinically as an anticancer agent . The environment within a tumor, for example, can affect the efficacy of lactacystin when it is delivered intratumorally .

Future Directions

Lactacystin has stimulated new possibilities in cancer control. New and innovative uses are regularly being found for lactacystin, including as a model to study dementia . New formulations and delivery systems may facilitate its use clinically as an anticancer agent .

properties

IUPAC Name

(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQAKHDKYAWHCG-RWTHQLGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897422
Record name (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lactacystin

CAS RN

133343-34-7
Record name Lactacystin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133343-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactacystin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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